molecular formula C14H11BrN2O3S B1375811 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1392484-71-7

7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1375811
CAS No.: 1392484-71-7
M. Wt: 367.22 g/mol
InChI Key: ZWVXWPNJBUJPPN-UHFFFAOYSA-N
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Description

7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11BrN2O3S and its molecular weight is 367.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are crucial in cell signaling pathways . The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and differentiation.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. This modulation of cellular processes makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signal transduction pathways, leading to altered cellular responses. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can result in the activation of apoptotic pathways and the suppression of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. The extent of these effects can vary depending on the experimental conditions and the cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions, which need to be considered in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in the liver and kidneys. This distribution pattern is important for understanding the pharmacokinetics and potential therapeutic effects of the compound.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . It can also be found in the cytoplasm, where it interacts with various signaling proteins and enzymes. The localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action.

Properties

IUPAC Name

7-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)6-17-13(18)12-11(16-14(17)19)10(15)7-21-12/h2-5,7H,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVXWPNJBUJPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CS3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856737
Record name 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392484-71-7
Record name 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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